

# 4-Bromo-2-nitrobenzaldehyde chemical structure and IUPAC name

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## Compound of Interest

Compound Name: **4-Bromo-2-nitrobenzaldehyde**

Cat. No.: **B1297750**

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An In-depth Technical Guide to **4-Bromo-2-nitrobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Bromo-2-nitrobenzaldehyde** is a highly functionalized aromatic aldehyde that serves as a critical building block in organic synthesis. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a bromine atom, provides multiple reaction sites for chemical modification. This versatility makes it an important intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for **4-Bromo-2-nitrobenzaldehyde**, intended to be a valuable resource for professionals in chemical research and drug discovery.

## Chemical Structure and Identification

The chemical structure of **4-Bromo-2-nitrobenzaldehyde** consists of a benzene ring substituted with a bromine atom at the C4 position, a nitro group at the C2 position, and an aldehyde group at the C1 position.

IUPAC Name: **4-bromo-2-nitrobenzaldehyde**[\[1\]](#)

Chemical Structure:

## Identifiers:

- SMILES: C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])C=O[1]
- InChI: InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H[1]
- InChIKey: GSXUXSXBEUJRAJ-UHFFFAOYSA-N[1]

## Physicochemical and Spectroscopic Data

The key physical and chemical properties of **4-Bromo-2-nitrobenzaldehyde** are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrNO <sub>3</sub>	[1]
Molecular Weight	230.02 g/mol	[1]
CAS Number	5551-12-2	
Appearance	Light orange to yellow to green powder/crystal	[2]
Melting Point	95-100 °C	
Assay	≥96%	
Spectroscopic Data	<sup>1</sup> H NMR, <sup>13</sup> C NMR, IR, MS data are available.	[3]

## Synthesis and Experimental Protocols

**4-Bromo-2-nitrobenzaldehyde** can be synthesized through various routes. The selection of a particular method may depend on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for established synthetic methods.

## Method 1: Oxidation of 4-Bromo-1-methyl-2-nitrobenzene

This two-step method involves the oxidation of 4-bromo-1-methyl-2-nitrobenzene to form a diacetate intermediate, which is then hydrolyzed to yield the final product.

Reaction Scheme:



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Caption: Synthesis of **4-Bromo-2-nitrobenzaldehyde** via oxidation.

Experimental Protocol:

Step A: Synthesis of the Diacetate Intermediate

- In a suitable reaction vessel, dissolve 4-bromo-1-methyl-2-nitrobenzene (300 g, 1.38 mol) in acetic anhydride (2400 mL) and cool the solution to 0 °C.[4]
- Slowly add concentrated sulfuric acid (324 mL) dropwise to the solution, maintaining the temperature at 0 °C.[4]
- Separately, dissolve chromium trioxide (384 g, 3.84 mol) in acetic anhydride (2160 mL).[4]
- Add the chromium trioxide solution to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.[4]
- Stir the reaction mixture for 1 hour after the addition is complete.[4]
- Slowly pour the reaction mixture into an ice-water mixture.[4]
- Collect the solid product by filtration and wash thoroughly with water until the washings are colorless.[4]

- Suspend the resulting solid in a 2% aqueous sodium carbonate solution (1800 mL), stir, filter, and wash with water. Dry the product under reduced pressure.[4]

#### Step B: Hydrolysis to **4-Bromo-2-nitrobenzaldehyde**

- Suspend the diacetate product from Step A in a mixture of concentrated hydrochloric acid (1360 mL), water (1250 mL), and ethanol (480 mL).[4][5]
- Reflux the mixture for 45 minutes.[4][5]
- After the reaction is complete, cool the mixture to room temperature.[4][5]
- Collect the solid product by filtration and wash with water to obtain **4-bromo-2-nitrobenzaldehyde**. The product can be used in subsequent reactions without further purification.[4][5]

## Method 2: From 4-Bromo-2-nitrobenzoic Acid

This two-step synthesis involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.[6]

#### Reaction Scheme:



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Caption: Synthesis from 4-Bromo-2-nitrobenzoic Acid.

#### Experimental Protocol:

##### Step 1: Synthesis of (4-Bromo-2-nitrophenyl)methanol

- To a suspension of 4-bromo-2-nitrobenzoic acid in THF in an ice bath, slowly add borane (1.0M in THF, 4 eq).[6]
- Stir the reaction mixture at room temperature for 48 hours.[6]

- Cool the mixture to 0 °C and quench with methanol.[6]
- Concentrate the mixture to remove the solvent.[6]
- Add ethyl acetate and wash the organic phase with water, saturated sodium bicarbonate, and brine.[6]
- Dry the organic layer over sodium sulfate and concentrate to yield a yellow solid (95% yield). [6]

#### Step 2: Synthesis of **4-Bromo-2-nitrobenzaldehyde**

- To a 0.18M solution of (4-bromo-2-nitrophenyl)methanol in dichloromethane, add manganese(IV) oxide (4 eq).[4][6]
- Stir the suspension at ambient temperature under an argon atmosphere for 12 hours.[4][6]
- Filter the reaction mixture through Celite and wash the filter cake with dichloromethane.[4][6]
- Concentrate the combined filtrate to obtain a brown solid (78% yield).[4][6]

## Method 3: From **4-Bromo-2-nitrotoluene**

This method involves the radical bromination of the methyl group followed by hydrolysis to the aldehyde.[6]

#### Experimental Protocol:

##### Step 1: Synthesis of 4-Bromo-2-nitro- $\alpha,\alpha$ -dibromotoluene

- Dissolve 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol) in dichloromethane (450 g).[6]
- Add N-Bromosuccinimide (NBS, 35.6 g, 0.2 mol) and Benzoyl peroxide (BPO, 1.2 g, 0.005 mol) to the solution.[6]
- Gradually heat the mixture to reflux and stir at this temperature for 24 hours.[6]
- Cool to room temperature, filter to remove solids, and wash the filtrate with 10% sodium bisulfite.[6]

- Dry the organic phase and concentrate to obtain the crude dibrominated product.[6]

#### Step 2: Hydrolysis to **4-Bromo-2-nitrobenzaldehyde**

- Add the crude product from the previous step to a 12% aqueous sodium bicarbonate solution (550 g).[6]
- Heat to reflux and stir for 10 hours.[6]
- Cool the mixture to room temperature and extract with dichloromethane (500 g).[6]
- Wash the organic phase with water (200 g), dry, and concentrate to yield the final product.[6]

## Applications in Research and Development

**4-Bromo-2-nitrobenzaldehyde** is a versatile reagent in organic synthesis due to its distinct functional groups. The aldehyde group is amenable to nucleophilic addition and condensation reactions, the nitro group can be reduced to an amine, and the bromine atom can participate in various cross-coupling reactions. This multi-functionality makes it a valuable precursor for synthesizing a wide range of heterocyclic compounds, which are often scaffolds for novel drug candidates. It is also used as a starting material in the synthesis of HDAC3 inhibitors and has been employed in the synthesis of Tyrian Purple for educational purposes.[5] The availability of custom synthesis services for derivatives of **4-Bromo-2-nitrobenzaldehyde** allows researchers to access tailored molecules for specific structure-activity relationship (SAR) studies in drug discovery.

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